ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate
描述
P2Y1/P2Y12 antagonist-1 is a compound that inhibits the activity of P2Y1 and P2Y12 receptors, which are part of the P2Y receptor family. These receptors are G protein-coupled receptors activated by nucleotides such as adenosine diphosphate (ADP). P2Y1 and P2Y12 receptors play crucial roles in platelet aggregation and thrombus formation, making them significant targets for antiplatelet therapy .
属性
分子式 |
C22H18N4O3 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
ethyl 2-(3-cyanophenyl)-3-[(4-cyanophenyl)methoxy]-5-methylimidazole-4-carboxylate |
InChI |
InChI=1S/C22H18N4O3/c1-3-28-22(27)20-15(2)25-21(19-6-4-5-18(11-19)13-24)26(20)29-14-17-9-7-16(12-23)8-10-17/h4-11H,3,14H2,1-2H3 |
InChI 键 |
AQVZLXOFKCFLKL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(N=C(N1OCC2=CC=C(C=C2)C#N)C3=CC=CC(=C3)C#N)C |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of P2Y1/P2Y12 antagonist-1 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of P2Y1/P2Y12 antagonist-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This often requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions: P2Y1/P2Y12 antagonist-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and selectivity as an antagonist .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired transformations .
Major Products Formed: The major products formed from these reactions are typically derivatives of P2Y1/P2Y12 antagonist-1 with enhanced pharmacological properties. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies .
科学研究应用
Chemical Structure and Synthesis
This compound features a complex structure characterized by an imidazole ring and various aromatic substituents. Its molecular formula is C22H18N4O3, with a molecular weight of approximately 386.4 g/mol. The synthesis typically involves multi-step organic reactions, requiring careful control of conditions such as temperature and solvent choice to achieve desired structural modifications .
Antiplatelet Activity
Ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate has been identified as a potent platelet aggregation inhibitor . Its mechanism of action involves dual antagonism of the P2Y1 and P2Y12 receptors, which are critical in platelet activation mediated by adenosine diphosphate (ADP). By inhibiting these receptors, the compound effectively reduces thrombus formation, making it a significant candidate for cardiovascular therapies aimed at preventing strokes and heart attacks .
Comparative Analysis with Other Antiplatelet Agents
The following table compares ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate with other established antiplatelet agents:
| Compound Name | Structure Features | Mechanism of Action | Unique Aspects |
|---|---|---|---|
| Clopidogrel | Thienopyridine | P2Y12 receptor antagonist | Prodrug requiring metabolic activation |
| Prasugrel | Thienopyridine | P2Y12 receptor antagonist | More potent than clopidogrel |
| Ticagrelor | Cyclopentane | P2Y12 receptor antagonist | Directly active; reversible binding |
| Ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate | Imidazole-based structure | Dual P2Y1/P2Y12 receptor antagonist | Unique imidazole framework enhancing selectivity |
The distinct imidazole structure combined with its dual receptor antagonism sets this compound apart from other agents, potentially offering enhanced therapeutic benefits in antiplatelet therapy .
Case Study 1: Inhibition of Platelet Activation
A study investigated the interactions of ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate with biological targets, demonstrating its effectiveness in inhibiting platelet activation. The study utilized various assays to measure platelet aggregation in response to ADP, confirming significant inhibition at varying concentrations .
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to explore the binding affinity of ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate to its target receptors. These studies provide insights into the compound's potential interactions at the molecular level, supporting its role as a therapeutic agent in cardiovascular diseases .
作用机制
P2Y1/P2Y12 antagonist-1 exerts its effects by binding to the P2Y1 and P2Y12 receptors, thereby inhibiting their activation by ADP. This inhibition prevents the downstream signaling events that lead to platelet aggregation and thrombus formation . The molecular targets of P2Y1/P2Y12 antagonist-1 include the G protein-coupled receptors P2Y1 and P2Y12, which are involved in the regulation of intracellular calcium levels and cyclic adenosine monophosphate (cAMP) concentrations .
相似化合物的比较
P2Y1/P2Y12 antagonist-1 is unique in its ability to inhibit both P2Y1 and P2Y12 receptors, whereas other compounds may selectively target only one of these receptors. Similar compounds include clopidogrel, prasugrel, and ticagrelor, which are P2Y12 receptor antagonists used clinically as antiplatelet agents . P2Y1/P2Y12 antagonist-1 offers the advantage of dual inhibition, potentially providing more comprehensive antiplatelet effects .
生物活性
Ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate (CAS Number: 2738381-94-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a platelet aggregation inhibitor . This article delves into the biological activity of this compound, presenting findings from various studies, including case studies and research data.
- Molecular Formula : C22H18N4O3
- Molecular Weight : 386.4033 g/mol
- SMILES Notation : CCOC(=O)c1c(C)nc(n1OCc1ccc(cc1)C#N)c1cccc(c1)C#N
Platelet Aggregation Inhibition
Research indicates that ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate functions primarily as a platelet aggregation inhibitor . This activity suggests its potential use in managing conditions associated with thrombosis and cardiovascular diseases. It acts by interfering with the signaling pathways that promote platelet aggregation, thereby reducing the risk of clot formation .
Anticancer Properties
In addition to its antiplatelet effects, there is emerging evidence regarding the anticancer properties of imidazole derivatives. For instance, related compounds have demonstrated significant antiproliferative effects against various cancer cell lines. A study highlighted that certain imidazole derivatives exhibited IC50 values comparable to established chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX), indicating their potential as effective anticancer agents .
Case Study: Apoptosis Induction
A notable study involving imidazole derivatives reported that one such compound induced apoptosis in HeLa cells by modulating the expression of apoptotic proteins such as Bax and Bcl-2. The compound significantly increased the expression of pro-apoptotic Bax while decreasing anti-apoptotic Bcl-2, leading to enhanced apoptosis rates compared to controls . This mechanism may be relevant for understanding the broader biological activity of ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate.
Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure of ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate suggests that modifications in its chemical structure can significantly impact its biological activity. Research on related imidazole derivatives has shown that variations in substituents can enhance or diminish their efficacy as anticancer agents or platelet inhibitors .
Future Directions
Further research is warranted to explore:
- The full spectrum of biological activities beyond platelet inhibition and anticancer effects.
- The potential for developing derivatives with enhanced efficacy and reduced side effects.
- Clinical trials to validate the therapeutic applications of this compound in both oncology and cardiovascular medicine.
常见问题
Q. What chromatographic techniques are optimal for separating closely related imidazole derivatives?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 mm) with a gradient of 0.1% formic acid in water/acetonitrile (40:60 to 10:90 over 25 min). Adjust pH to 3.0 to minimize peak tailing .
- Chiral Separation : For enantiomers, employ a Chiralpak IA column with hexane/isopropanol (85:15) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
